Product packaging for Xylylenedisulfonic acid(Cat. No.:)

Xylylenedisulfonic acid

Cat. No.: B13113272
M. Wt: 266.3 g/mol
InChI Key: OPTBGJNIZFEJGV-UHFFFAOYSA-N
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Description

Contextualization within the Field of Organic Disulfonic Acids

Organic disulfonic acids are a class of organosulfur compounds characterized by the presence of two sulfonic acid (–SO₃H) functional groups attached to an organic backbone. acs.org These functional groups are strongly acidic and increase the water solubility of the parent organic molecule. wikipedia.org Xylylenedisulfonic acid fits within this category, featuring a central benzene (B151609) ring (from xylene) to which two methylene (B1212753) sulfonic acid groups (–CH₂SO₃H) are attached.

The key feature of this compound is its bifunctionality. cambridge.orgcambridge.org Unlike monofunctional sulfonic acids such as toluenesulfonic acid (TSA), this compound possesses two acidic sites. cambridge.org This dual-site structure allows for stronger and more stable interactions when used as a dopant in polymer chains, a characteristic that is central to its research applications. cambridge.orgcambridge.org The isomers of this compound (ortho-, meta-, and para-) are determined by the relative positions of the methylene sulfonic acid groups on the xylene ring. The meta-isomer (m-xylylenedisulfonic acid or XDSA) has been a particular focus of research. cambridge.orggoogle.com

Historical Trajectories of this compound Research

The investigation into this compound, particularly the meta-isomer, gained momentum as researchers sought to develop novel protonic acids to enhance the properties of conducting polymers. cambridge.orggoogle.com Early research trajectories focused on its synthesis and application as a dopant for polyaniline (PAn), a well-known conducting polymer. cambridge.orgcambridge.org Polyaniline doped with conventional acids like hydrochloric acid or toluenesulfonic acid often suffered from decreased conductivity at elevated temperatures, limiting its use in electronic devices. cambridge.org

To address this instability, researchers developed this compound as a dopant designed to create a more robust polymer-dopant interaction. cambridge.org Seminal work described the synthesis of m-xylylenedisulfonic acid from starting materials like m-dibromoxylene or m-xylylene dichloride. cambridge.orggoogle.com The synthesis typically involves reacting the starting material with sodium sulfite (B76179), followed by ion exchange to yield the final acid. cambridge.orggoogle.com Patents from this period highlight the novelty of these disulfonic acids for use as dopants to improve the heat and humidity resistance of polyaniline-based solid electrolytes. google.com

Fundamental Research Questions and Paradigms in this compound Chemistry

The central research question driving the study of this compound has been how to overcome the thermal instability of conducting polymers for practical applications. The prevailing paradigm is that the bifunctional nature of the dopant is key to achieving this goal. cambridge.orgcambridge.org Research has focused on the hypothesis that a dopant with two sulfonic acid groups can form stronger, potentially cross-linking, interactions with the polymer backbone compared to a monofunctional dopant. cambridge.org

This paradigm has led to comparative studies between polyaniline doped with this compound (PAn-XDSA) and polyaniline doped with toluenesulfonic acid (PAn-TSA). cambridge.org Key research findings have demonstrated that PAn-XDSA exhibits significantly improved thermal stability. For instance, the conductivity of PAn-XDSA remains stable even after prolonged annealing at 125°C, a temperature at which the conductivity of PAn-TSA degrades. cambridge.org This stability is attributed to the strong interaction between the bifunctional XDSA dopant and the polyaniline chain, which helps to maintain the conductive emeraldine (B8112657) salt form of the polymer at higher temperatures. cambridge.orgcambridge.org

Interdisciplinary Significance in Advanced Chemical Sciences

The primary interdisciplinary impact of this compound lies at the intersection of organic chemistry, polymer chemistry, and materials science, particularly in the field of electronics. springerprofessional.desigmaaldrich.commostwiedzy.pl The development of thermally stable conducting polymers using XDSA as a dopant has direct applications in the manufacturing of electronic components. cambridge.org

Specifically, PAn doped with m-xylylenedisulfonic acid has been successfully used as the counter electrode in tantalum and solid aluminum electrolytic capacitors. cambridge.orgsciencegate.app The use of this thermally stable polymer results in capacitors with excellent characteristics, including high capacitance retention and low equivalent series resistance (ESR) at high frequencies. cambridge.orgcambridge.org The exceptional heat resistance of the PAn-XDSA material makes these capacitors more robust, especially during soldering processes in electronics manufacturing. google.com This demonstrates a clear translation of fundamental chemical research into a tangible technological advancement in the electronics industry.

Data Tables

Table 1: Properties of m-Xylylenedisulfonic Acid and Doped Polyaniline

PropertyValueSource
Melting Point of m-Xylylenedisulfonic Acid137-141 °C cambridge.org
Conductivity of PAn doped with m-XDSA~5 S/cm cambridge.orgcambridge.org
Thermal Stability of PAn-XDSA ConductivityNo decrease after 1000 hours at 125°C in air cambridge.orgcambridge.org
Conductivity of PAn doped with TSA (for comparison)0.3 S/cm cambridge.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O6S2 B13113272 Xylylenedisulfonic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10O6S2

Molecular Weight

266.3 g/mol

IUPAC Name

[2-(sulfomethyl)phenyl]methanesulfonic acid

InChI

InChI=1S/C8H10O6S2/c9-15(10,11)5-7-3-1-2-4-8(7)6-16(12,13)14/h1-4H,5-6H2,(H,9,10,11)(H,12,13,14)

InChI Key

OPTBGJNIZFEJGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)O)CS(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Preparative Strategies for Xylylenedisulfonic Acid and Its Derivatives

Classical Approaches to Xylylenedisulfonic Acid Synthesis

The traditional method for synthesizing sulfonic acids, including this compound, involves the direct sulfonation of the corresponding aromatic hydrocarbon. wikipedia.org This is typically achieved by reacting xylene with a strong sulfonating agent, such as fuming sulfuric acid (oleum) or chlorosulfonic acid. wikipedia.orgechemi.comchemicalforums.comgoogle.com

The reaction of xylene with fuming sulfuric acid is an electrophilic aromatic substitution, where sulfur trioxide (SO₃) or its protonated form acts as the electrophile. wikipedia.org The reaction is typically heated to drive the substitution. collegedunia.com The commercial production of sodium xylene sulfonate often utilizes industrial xylene, which is a mixture of ortho-, meta-, and para-isomers, along with ethylbenzene. The resulting sulfonic acid is then neutralized with a base like sodium hydroxide. echemi.comchemicalforums.com

Another classical approach involves the reaction of an alkyl halide with sodium sulfite (B76179). echemi.comchemicalforums.com For instance, m-xylylenedisulfonic acid has been synthesized from m-dibromoxylene and sodium sulfite. cambridge.org This method provides a more direct route to a specific isomer of this compound.

Azeotropic sulfonation is a specialized classical method used for producing hydrotropes from benzene (B151609), toluene (B28343), or xylene using sulfuric acid. chemithon.com In this process, the water generated during the reaction is continuously removed via azeotropic distillation with the unreacted hydrocarbon, which drives the reaction to completion. chemithon.com

Novel and High-Efficiency Synthetic Routes

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of sulfonic acids. One such approach involves the use of ionic liquids as solvents for sulfonation reactions. google.com The sulfonation of aromatic compounds with sulfur trioxide in ionic liquids has been shown to proceed smoothly, often with high yields and without the formation of by-products. google.com For example, the sulfonation of toluene in 1-decyl-3-methylimidazolium (B1227720) trifluoromethanesulfonate (B1224126) with sulfur trioxide resulted in a high yield of toluenesulfonic acids. google.com

Another novel approach is the synthesis of m-xylylenedisulfonic acid (XDSA) from m-dibromoxylene and sodium sulfite in a toluene-water biphasic system. cambridge.org The reaction is refluxed for an extended period, and the resulting sodium salt is then converted to the free acid via ion exchange. cambridge.org This method was developed to create a novel protonic acid for doping polyaniline, resulting in a conductive polymer with enhanced thermal stability. cambridge.orgcambridge.orgresearchgate.net

The table below summarizes a novel synthetic route for m-xylylenedisulfonic acid.

Starting MaterialReagentsSolvent SystemConditionsProduct
m-DibromoxyleneSodium SulfiteToluene/WaterReflux, 24 hours at 130°Cm-Xylylenedisulfonic acid

Table 1: Novel Synthetic Route for m-Xylylenedisulfonic Acid. cambridge.org

Mechanistic Elucidation of Sulfonation and Derivatization Reactions

The sulfonation of xylenes (B1142099) in concentrated sulfuric acid has been found to proceed through two different mechanisms depending on the concentration of the acid. researchgate.netresearchgate.net At higher sulfuric acid concentrations, the primary sulfonating agent is thought to be H₂S₂O₇, while at lower concentrations, it is H₃SO₄⁺. researchgate.netresearchgate.net The mechanism involving H₂S₂O₇ is less selective and encounters more steric hindrance, particularly for substitution ortho to a methyl group. researchgate.netresearchgate.net

The isomer distribution of the resulting sulfonic acids is influenced by the reaction mechanism. For instance, in the sulfonation of o-xylene, the H₃SO₄⁺ mechanism leads to a higher proportion of the 4-sulfonic acid isomer compared to the H₂S₂O₇ mechanism. researchgate.net

Derivatization of this compound can involve reactions such as esterification. For example, esters of carboxylic acids can be synthesized from the reaction of carboxylic acids or their more reactive derivatives like acid chlorides and acid anhydrides with alcohols. uobasrah.edu.iqlibretexts.org These reactions typically proceed via nucleophilic acyl substitution. uobasrah.edu.iq

Asymmetric Synthesis of Chiral this compound Analogs

The principles of asymmetric synthesis, which aim to produce a single enantiomer of a chiral compound, can be applied to create chiral analogs of this compound. irbbarcelona.org This can be achieved through several strategies, including the use of a chiral pool, chiral auxiliaries, or chiral catalysts. uvic.caslideshare.net

A chiral pool approach would involve starting with a readily available enantiomerically pure natural product. uvic.ca Alternatively, a chiral auxiliary, a chiral molecule that is temporarily incorporated into the substrate, can direct the stereochemical outcome of a reaction. nih.gov After the desired stereocenter is created, the auxiliary is removed. uvic.ca

Catalytic asymmetric synthesis is a highly efficient method where a small amount of a chiral catalyst, often a metal complex with a chiral ligand, is used to produce large quantities of an enantiomerically enriched product from an achiral precursor. irbbarcelona.orgptfarm.pl For instance, chiral alcohols can be synthesized from ketones via asymmetric reduction using a chiral reagent. ptfarm.pl While specific examples for the asymmetric synthesis of chiral this compound analogs are not prevalent in the provided search results, the general methodologies of asymmetric synthesis are well-established and could be adapted for this purpose. irbbarcelona.orgptfarm.plnih.gov

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. One key area is the use of greener catalysts and reaction conditions. For example, silica-supported catalysts like SiO₂/HClO₄ and SiO₂/KHSO₄ have been explored as reusable green catalysts for the sulfonation of aromatic compounds using sodium bisulfite. ajgreenchem.com These reactions can be performed under solvent-free conditions, often with microwave irradiation to significantly reduce reaction times and improve yields. ajgreenchem.com

The use of ionic liquids as recyclable solvents in sulfonation reactions also aligns with green chemistry principles by potentially reducing the use of volatile organic solvents. google.com Furthermore, developing synthetic routes from renewable resources is a major goal of green chemistry. mpg.de While direct synthesis of this compound from biomass is not yet established, research into producing key chemical building blocks like p-xylene (B151628) from biomass-derived sources is ongoing. mpg.de

The biodegradability of the final product and its intermediates is another important consideration. Sodium xylene sulfonate is reported to be readily biodegradable with a low potential for bioaccumulation, which is a favorable characteristic from a green chemistry perspective. ashland.com

Advanced Xylylenedisulfonic Acid Derivatives: Synthesis and Structural Elucidation

Synthesis of Substituted and Functionalized Xylylenedisulfonic Acid Derivatives

The synthesis of this compound and its derivatives typically begins with the appropriate xylene isomer. The introduction of sulfonic acid groups is a key step, followed by further functionalization if required.

A foundational method for synthesizing m-xylylenedisulfonic acid involves the sulfonation of m-dibromoxylene. In a typical procedure, a mixture of m-dibromoxylene in toluene (B28343) and an aqueous solution of sodium sulfite (B76179) is refluxed. scispace.com This reaction leads to the formation of the disodium (B8443419) salt of this compound, which precipitates from the reaction mixture. Subsequent ion exchange using a suitable resin, such as Duolite C-20, replaces the sodium ions with protons to yield the free acid, which can be isolated by solvent removal. scispace.comcambridge.org A similar process can be employed starting from p-xylylene dichloride to produce p-xylylenedisulfonic acid. google.com

The synthesis of substituted derivatives can be approached in two primary ways: by using a pre-functionalized starting material or by modifying the this compound core. For instance, halogenated or alkylated derivatives could be synthesized by starting with the corresponding halogenated or alkylated xylene. Electrophilic aromatic substitution reactions on the xylene ring prior to sulfonation can introduce a variety of substituents.

While direct electrophilic substitution on this compound itself is challenging due to the strongly deactivating nature of the two sulfonic acid groups, functionalization of the sulfonic acid groups is a viable strategy. For example, conversion of the sulfonic acid to a sulfonyl chloride (–SO₂Cl) group opens a gateway to a wide range of derivatives, including sulfonamides and sulfonate esters, through reactions with amines and alcohols, respectively.

Below is a table summarizing synthetic approaches for this compound derivatives.

DerivativeStarting MaterialKey ReagentsReaction TypeReference
m-Xylylenedisulfonic acidm-DibromoxyleneSodium sulfite, Ion-exchange resinNucleophilic Substitution, Ion Exchange scispace.comcambridge.org
p-Xylylenedisulfonic acidp-Xylylene dichlorideSodium sulfite, Ion-exchange resinNucleophilic Substitution, Ion Exchange google.com
Halogenated XDSA (proposed)Halogenated xyleneFuming H₂SO₄ or SO₃Electrophilic Aromatic Sulfonation nih.govsapub.org
Alkylated XDSA (proposed)Alkylated xyleneFuming H₂SO₄ or SO₃Electrophilic Aromatic Sulfonation youtube.comnih.gov
Sulfonamide DerivativeXylylenedisulfonyl chlorideAmine (R-NH₂)Nucleophilic Acyl Substitution[N/A]
Sulfonate Ester DerivativeXylylenedisulfonyl chlorideAlcohol (R-OH)Nucleophilic Acyl Substitution[N/A]

This table includes proposed syntheses based on established chemical principles, as direct literature for these specific derivatives is scarce.

Covalent Modification Strategies for Tailored Research Applications

Covalent modification of this compound is crucial for its integration into larger molecular systems and for tailoring its properties for specific research applications, such as the development of functional polymers and materials.

One significant application is the use of m-xylylenedisulfonic acid as a dopant for conducting polymers like polyaniline (PAn). scispace.comcambridge.orgcambridge.org During the oxidative polymerization of aniline (B41778) in an aqueous solution of XDSA, the acid becomes incorporated as the dopant. cambridge.org The resulting PAn-XDSA material exhibits high electrical conductivity (e.g., 5 S/cm) and, notably, exceptional thermal stability. scispace.comcambridge.org This stability is attributed to the bifunctional nature of the XDSA dopant, which can form strong ionic interactions with the polymer chains. acs.org Such materials are investigated for applications in electronic devices, for instance, as the counter electrode in tantalum capacitors, where thermal resistance is a critical parameter. cambridge.org

This compound can also serve as a monomer or a functional building block in the synthesis of novel polymers. nih.govbiosolveit.decymitquimica.com For example, poly(arylene ether)s containing sulfonic acid groups are a major class of materials studied for proton exchange membranes in fuel cells. acs.orgacs.org By incorporating a monomer like this compound into a polymer backbone, researchers can precisely control the density and location of sulfonic acid groups. This strategy allows for the creation of polymers with tailored ion exchange capacities (IEC), proton conductivity, and water uptake—key parameters for membrane performance. acs.orgresearchgate.net Post-polymerization modification is another powerful strategy, where a polymer precursor is first synthesized and then functionalized with sulfonic acid groups. nih.gov

The sulfonic acid groups themselves can be covalently modified to act as linkers. Conversion to sulfonyl chlorides allows for the attachment of other molecules, enabling the use of XDSA derivatives as cross-linking agents or as scaffolds for building more complex, multifunctional materials. chrom-china.com

Non-Covalent Interactions and Supramolecular Assemblies of Derivatives

The sulfonic acid groups and the aromatic ring of this compound derivatives are key features that drive non-covalent interactions, leading to the formation of ordered supramolecular structures. These interactions include strong hydrogen bonds, π-π stacking, and C-H···π interactions.

Hydrogen bonding is a dominant force in the solid-state structures of sulfonic acid salts. The sulfonate group (–SO₃⁻) is an excellent hydrogen bond acceptor, readily interacting with hydrogen bond donors like protonated amines (N-H⁺) or water molecules (O-H). researchgate.netscielo.org.za In the crystal structures of salts formed between aromatic sulfonic acids and metal complexes like [Co(NH₃)₆]³⁺, extensive networks of N-H···O hydrogen bonds are observed between the amine ligands and the sulfonate groups. researchgate.net These interactions are fundamental to the assembly and stabilization of the resulting crystal lattice.

The formation of supramolecular polymers can also be driven by these interactions. By combining polymers containing basic sites (e.g., poly(4-vinylpyridine)) with disulfonic acids, networks are formed based on the ionic interaction between the resulting pyridinium (B92312) cations and sulfonate anions. scispace.comacs.orgtandfonline.com The strength of these non-covalent links dictates the thermal and mechanical properties of the resulting material.

Interaction TypeParticipating GroupsRole in AssemblyAnalogous System Reference
Hydrogen BondingSulfonate (–SO₃⁻) and N-H/O-H donorsPrimary driving force for crystal packing and network formation. researchgate.netscielo.org.zamdpi.com
π-π StackingAromatic rings of xylylene unitsStabilizes crystal structures and influences molecular packing. researchgate.net
C-H···π InteractionsAromatic C-H bonds and adjacent aromatic ringsContributes to the overall stability of the supramolecular architecture. researchgate.net
Ionic InteractionsSulfonate anions (R-SO₃⁻) and Cations (e.g., Pyridinium)Forms reversible cross-links in supramolecular polymer networks. scispace.comacs.org

Catalytic Applications of Xylylenedisulfonic Acid in Organic and Materials Chemistry

Heterogeneous and Solid Acid Catalysis

Catalytic Performance in Gas-Phase and Liquid-Phase Reactions

Aryl sulfonic acids are effective catalysts for a variety of acid-catalyzed reactions in both liquid and gas phases. Their performance is attributed to the strong acidity of the sulfonic acid group (-SO₃H) attached to the aromatic ring.

In liquid-phase reactions, catalysts with aryl sulfonic acid groups demonstrate high activity in processes such as esterification, hydrolysis, and alkylation. For instance, the esterification of carboxylic acids with alcohols is a common application. science.govmdpi.com The catalytic activity of various aryl sulfonic acids in the hydrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET) has been shown to be significantly higher than that of mineral acids like sulfuric acid. researchgate.net This enhanced activity is often attributed to the hydrophobic nature of the aryl group, which can improve the catalyst's affinity for organic substrates. researchgate.net For example, in a comparative study, p-toluenesulfonic acid (PTSA) and naphthalenedisulfonic acid (NDSA) showed much higher rates for PET hydrolysis than sulfuric acid under the same conditions. researchgate.net

Similarly, solid catalysts functionalized with sulfonic acid groups, such as polystyrene sulfonic acid supported on silica (B1680970) (SBA-15-PSSA), have proven to be excellent for liquid-phase esterification. In the reaction of acetic acid with n-heptanol, nearly 100% conversion was achieved within 60 minutes at 110°C. mdpi.com The performance in such heterogeneous systems benefits from a high surface area and a sufficient concentration of accessible acid sites. mdpi.com

Gas-phase reactions, such as propylene (B89431) epoxidation, also utilize acid catalysts. mdpi.com While direct data for xylylenedisulfonic acid is unavailable, related solid acid catalysts are crucial in industrial gas-phase processes. The effectiveness of a catalyst in the gas phase is often dependent on its thermal stability, surface area, and the strength of its acid sites. Multiphase gas-liquid-solid reactions are common in industry, and the efficiency can be limited by mass transfer between phases. nih.gov

The following interactive table summarizes the performance of analogous sulfonic acid catalysts in various liquid-phase reactions.

Catalytic Performance of Analogous Sulfonic Acid Catalysts

CatalystReactionSubstratesTemperature (°C)Time (h)Yield/Conversion (%)Reference
p-Toluenesulfonic acid (PTSA)PET HydrolysisPolyethylene terephthalate, Water1503>90% TPA Yield researchgate.net
1,5-Naphthalenedisulfonic acid (1,5-NDSA)PET HydrolysisPolyethylene terephthalate, Water1508>90% TPA Yield researchgate.net
SBA-15-supported Polystyrene Sulfonic AcidEsterificationAcetic Acid, n-Heptanol1101~100% Conversion mdpi.com
Sulfonic acid-functionalized silicaEsterificationLinoleic AcidN/A2100% Conversion nih.gov

Catalyst Reusability and Stability under Advanced Reaction Conditions

A key advantage of solid or immobilized acid catalysts, including those based on aryl sulfonic acid structures, is their potential for recovery and reuse, which is critical for sustainable and economical chemical processes. nih.govnih.gov The stability of the catalyst under reaction conditions determines its lifespan and practical utility.

Heterogeneous catalysts, such as sulfonic acid functionalized mesoporous silica (MSN-SO₃H), have demonstrated excellent reusability. In Friedel-Crafts alkylation reactions, such catalysts have been successfully recycled and reused for up to eight cycles with only a negligible decline in catalytic efficiency. nih.govacs.org Similarly, sulfonic acid-functionalized silica-coated magnetic nanoparticles can be easily recovered using an external magnet and have been reused for six subsequent reactions without a noticeable loss of activity. nih.gov

The stability of these catalysts is often linked to the strength of the bond anchoring the sulfonic acid group to its support. Leaching of the active sulfonic moiety from a solid support is a common deactivation pathway, particularly under harsh liquid-phase conditions. mdpi.com However, materials like nanozirconia supported sulfonic acid have shown high efficiency and reusability without significant leaching. mdpi.com

Polymers containing aryl sulfonic acid groups, such as sulfonated poly(p-phenylene) (S-PPBP), are noted for their high thermal and hydrolysis stability, which is attributed to the rigid polymer backbone. mdpi.comnih.govresearchgate.net This intrinsic stability makes them suitable for applications under advanced conditions, such as the high temperatures and pressures often encountered in industrial reactors. For instance, sulfonated poly(phenylene oxide) (SPPO) films exhibit high hydrothermal and solvent stability. researchgate.net

Electrocatalysis Involving this compound Systems

While this compound itself is not typically used as a primary electrocatalyst, the sulfonic acid functional group is central to the field of electrocatalysis, particularly in polymer electrolyte membrane (PEM) fuel cells. In these systems, sulfonated polymers act as ionomers within the catalyst layer and as the proton exchange membrane (PEM) itself. acs.orgnih.govosti.gov

Sulfonated polymers, such as sulfonated poly(p-phenylene) derivatives and sulfonated poly(phenylene oxide), are investigated as alternatives to traditional perfluorosulfonic acid (PFSA) ionomers like Nafion®. science.govnih.govresearchgate.net These aromatic polymers offer excellent thermal stability and can be synthesized to achieve high ion exchange capacities (IECs) and proton conductivities. mdpi.comnih.gov

Computational Modeling of Catalytic Pathways and Transition States

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of acid-catalyzed reactions at the molecular level. researchgate.net Such studies provide critical information on reaction thermodynamics and kinetics, including the structures of intermediates and the energy barriers of transition states. researchgate.net

For reactions catalyzed by aryl sulfonic acids, DFT calculations can be used to evaluate different potential mechanistic pathways. A DFT study on the esterification of benzenesulfonic acid with methanol (B129727) explored four alternative mechanisms. researchgate.net The results indicated that pathways involving a pentacoordinate sulfur intermediate were energetically unfavorable. Instead, the calculations suggested that the reaction likely proceeds through either an Sₙ1 pathway, involving a sulfonylium cation intermediate, or an Sₙ2 pathway where protonated methanol acts as the alkylating agent. researchgate.net

These computational models can also assess the influence of the solvent and the role of acid co-catalysis. For the benzenesulfonic acid example, the study modeled the reaction in both the gas phase and in solution, finding that an acid-catalyzed pathway had a moderate energy barrier. researchgate.net Such computational insights are crucial for the rational design of more efficient catalysts. By understanding the detailed reaction mechanism, researchers can predict how modifications to the catalyst's structure—such as changing the substituents on the aromatic ring of this compound—would affect its catalytic activity and selectivity.

Lack of Sufficient Scientific Data Precludes In-Depth Article on this compound in Polymer Science

Despite a comprehensive search of available scientific literature, a detailed article on the specific applications of "this compound" in polymer science and advanced materials engineering, as outlined in the user's request, cannot be generated at this time. The scarcity of published research focusing on this particular chemical compound within the specified contexts of polymerization, cross-linking, and material property modulation prevents the creation of a thorough and scientifically accurate article.

Searches for "this compound" and its potential abbreviation "XDSA" yielded minimal and non-specific results related to the detailed outline provided. While general information on sulfonic acids in polymer science is abundant, data directly pertaining to this compound's role as a monomer in conductive polymer synthesis, its function in cross-linking and network formation, or its specific influence on the thermal and electrical properties of polymers is not sufficiently available in the public domain.

A single, brief mention of "m-xylylenedisulfonic acid (XDSA)" in the context of the copolymerization of 3-alkylthiophene was identified. However, without access to the full research paper or more detailed information, it is impossible to elaborate on its specific role and the outcomes of its use in this or any other application outlined in the requested article structure.

The user's request stipulated a detailed and scientifically accurate article, including data tables and specific research findings. Without a foundation of peer-reviewed studies and established data on this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of accuracy and detail.

Therefore, until more specific research on the role of this compound in polymer science is published and becomes accessible, the creation of the requested article is not feasible.

Xylylenedisulfonic Acid in Polymer Science and Advanced Materials Engineering

Modulation of Polymeric Material Properties by Xylylenedisulfonic Acid Inclusion

Influence on Mechanical Properties (e.g., Toughness, Elasticity)

A comprehensive review of scientific literature and materials science databases does not yield specific research data on the influence of this compound as a monomer or additive on the mechanical properties, such as toughness and elasticity, of polymers. Research has been conducted on other aromatic disulfonic acids, which have been shown to affect properties like hydrolytic stability in polymer blends, but direct studies quantifying the impact of the xylylene-based variant on mechanical performance are not presently available.

Design of this compound-Based Polymer Architectures

The design and synthesis of novel polymer architectures are central to advanced materials engineering. However, the specific incorporation of this compound into dynamic and supramolecular systems is not extensively documented in current research.

Dynamic covalent chemistry involves the formation of reversible covalent bonds, allowing materials to adapt, self-heal, or be reprocessed. Common dynamic covalent bonds include imines, boronic esters, and disulfides. An exhaustive search of the scientific literature reveals no studies where this compound or its derivatives are used to form the primary reversible linkages in dynamic covalent polymer systems. The inherent stability of the sulfonic acid group does not lend itself to the typical exchange reactions utilized in this field of polymer chemistry.

Supramolecular polymers are formed through non-covalent interactions like hydrogen bonding and π-π stacking, which create long-chain assemblies. While the sulfonic acid moieties on this compound are capable of acting as strong hydrogen bond donors and acceptors, specific research detailing the use of this compound to facilitate and direct the self-assembly of supramolecular polymers is not found in the available scientific literature. The bifunctional nature of the molecule suggests theoretical potential for acting as a linker in such systems, but this has not been experimentally demonstrated in published research.

Applications in Advanced Electronic and Functional Devices

The most significant and well-documented application of this compound in polymer science is its use as a specialized dopant for conducting polymers, specifically polyaniline (PAn), to create materials for advanced electronic components. cambridge.org

Research has demonstrated the successful synthesis of a highly stable, conductive polyaniline by using m-xylylenedisulfonic acid (XDSA) as a protonic acid dopant during the chemical oxidative polymerization of aniline (B41778). cambridge.org This novel dopant imparts exceptional thermal stability to the resulting conductive polymer, a critical attribute for electronic devices that operate at elevated temperatures. cambridge.org

The PAn polymer doped with XDSA exhibits a high conductivity of 5 S/cm. cambridge.org A key finding is that this conductivity shows no degradation after annealing at 125°C in air for over 1,000 hours. cambridge.org This stability is attributed to the bifunctional nature of the XDSA dopant, which forms a robust interaction with the polyaniline chain. cambridge.org

A primary application of this technology is in the fabrication of solid electrolyte capacitors. cambridge.org By forming a film of PAn doped with XDSA on the tantalum dioxide dielectric layer of a capacitor, it can function as a highly efficient counter electrode. cambridge.orggoogle.com Capacitors built with this material exhibit excellent performance characteristics, including high apparent capacitance and low equivalent series resistance (ESR). cambridge.org The exceptional heat resistance of the XDSA-doped polyaniline ensures that these performance metrics remain stable even after prolonged exposure to high temperatures. cambridge.orggoogle.com

Interactive Data Table: Performance of m-Xylylenedisulfonic Acid (XDSA) Doped Polyaniline

PropertyValueConditionsSource
Electrical Conductivity5 S/cmAs prepared cambridge.org
Thermal StabilityNo change in conductivityAnnealed at 125°C in air for >1000 hours cambridge.org
Capacitor ApplicationCounter ElectrodeSolid Tantalum Capacitor cambridge.org
Apparent Capacitance90%- cambridge.org
Series Resistance<200 mΩat 100 kHz cambridge.org

Theoretical and Computational Chemistry of Xylylenedisulfonic Acid

Quantum Mechanical Investigations of Electronic Structure

Density Functional Theory (DFT) Studies of Molecular Conformations

No dedicated DFT studies on the molecular conformations of xylylenedisulfonic acid were found in the available literature. Such studies would typically involve calculating the energies of various rotational isomers (conformers) to identify the most stable three-dimensional structures.

Ab Initio Calculations of Acidic Properties and Protonation States

There is no specific research applying ab initio methods to determine the pKa values or analyze the various protonation states of this compound. These calculations would provide fundamental insights into its behavior as a Brønsted-Lowry acid.

Molecular Dynamics (MD) Simulations

Conformational Dynamics in Solution and Material Matrices

No MD simulation studies were identified that describe the dynamic behavior, flexibility, or conformational changes of this compound in either aqueous solutions or within material matrices.

Intermolecular Interactions and Self-Assembly Behavior

The scientific literature lacks specific computational studies on the non-covalent interactions, such as hydrogen bonding or π-π stacking, between this compound molecules that would govern its potential to self-assemble into larger ordered structures.

Computational Elucidation of Reaction Mechanisms Catalyzed by this compound

No computational research detailing the role of this compound as a catalyst and elucidating the mechanisms of reactions it may catalyze was found. Such studies are crucial for understanding and optimizing its catalytic activity.

Predictive Modeling for Material Design and Property Optimization

Predictive modeling, utilizing computational chemistry and molecular simulation techniques, offers a powerful and cost-effective approach to designing novel materials and optimizing their properties. In the context of this compound and its derivatives, these theoretical methods can provide deep insights into structure-property relationships, guiding the synthesis of materials with desired characteristics for specific applications, such as polymer electrolyte membranes, ion-exchange resins, and specialty polymers.

At the core of predictive modeling is the use of computational methods to simulate the behavior of molecules and materials at the atomic and molecular levels. These simulations can predict a wide range of properties, from molecular geometry and electronic structure to bulk material characteristics like mechanical strength, thermal stability, and ionic conductivity. By systematically modifying the chemical structure of this compound in silico, researchers can screen a vast number of potential candidates and identify those with the most promising properties before undertaking expensive and time-consuming laboratory synthesis.

Quantum Mechanical Methods

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of this compound. These first-principles calculations can accurately predict:

Electronic Properties: The distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These are crucial for predicting reactivity, stability, and spectroscopic properties.

Acid Dissociation Constant (pKa): The pKa value is a critical parameter for a disulfonic acid, as it determines its degree of ionization and, consequently, its effectiveness in applications requiring proton conductivity. QM methods can predict pKa values by calculating the free energy change associated with deprotonation.

The following table illustrates the type of data that can be generated for this compound and its isomers using DFT calculations.

Propertyp-Xylylenedisulfonic acidm-Xylylenedisulfonic acido-Xylylenedisulfonic acid
HOMO Energy (eV)-8.5-8.7-8.6
LUMO Energy (eV)-1.2-1.1-1.3
Dipole Moment (Debye)0.02.53.1
Predicted pKa₁-2.8-2.7-2.9
Predicted pKa₂-2.1-2.0-2.2

Note: The data in this table is illustrative and represents the type of output from DFT calculations. Actual values would be derived from specific computational studies.

Molecular Dynamics Simulations

While quantum mechanics is well-suited for single molecules or small systems, Molecular Dynamics (MD) simulations are employed to predict the bulk properties of materials containing this compound units. In MD, the motion of every atom in a large system is simulated over time, based on a force field that describes the interactions between atoms. This allows for the prediction of:

Polymer Morphology: In polymer systems, such as those incorporating this compound into a polymer backbone, MD simulations can reveal how the polymer chains pack and arrange themselves. This is critical for understanding the formation of hydrophilic and hydrophobic domains, which influences properties like water uptake and ion transport.

Mechanical Properties: By simulating the response of the material to an applied stress, MD can predict mechanical properties such as Young's modulus, tensile strength, and elasticity. This is vital for designing materials that can withstand the mechanical stresses of their intended application.

Transport Properties: For applications like fuel cell membranes, the diffusion of ions (e.g., protons) and small molecules (e.g., water) through the material is of paramount importance. MD simulations can track the movement of these species through the simulated material, providing a direct measure of diffusion coefficients and ionic conductivity.

A hypothetical study on a polymer derived from this compound might yield the following predictive data from MD simulations:

Polymer Composition (mol% this compound)Predicted Water Uptake (%)Predicted Proton Conductivity (S/cm)Predicted Young's Modulus (GPa)
20150.052.1
40350.121.8
60600.251.5

Note: This table is a hypothetical representation of data that could be generated through MD simulations to guide the design of polymers with optimal properties.

Quantitative Structure-Property Relationship (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. In the context of this compound derivatives, a QSPR model could be developed to predict a specific property, such as ionic conductivity, based on a set of calculated molecular descriptors. These descriptors are numerical representations of the molecule's structure, such as its size, shape, and electronic properties.

The development of a QSPR model typically involves:

Data Collection: Gathering experimental data for a series of related compounds.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound.

Model Building: Using statistical techniques, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors to the property of interest.

Model Validation: Testing the predictive power of the model on a set of compounds not used in the model-building process.

Once a validated QSPR model is established, it can be used to rapidly screen virtual libraries of this compound derivatives and prioritize the most promising candidates for synthesis and experimental testing.

Spectroscopic Characterization (NMR, IR, UV-Vis, Raman) in Research Contexts

Spectroscopic methods are indispensable for the structural elucidation of this compound. Each technique offers unique insights into the molecular framework, functional groups, and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR: In ¹H NMR spectra of this compound, the protons on the aromatic ring typically appear as distinct signals in the downfield region (δ 7.0-8.5 ppm). The exact chemical shifts and splitting patterns are dictated by the substitution pattern of the sulfonic acid and methylene (B1212753) groups on the xylene core. The methylene (-CH₂-) protons connecting the aromatic rings would be expected to produce a singlet in the region of δ 4.0-5.0 ppm.

¹³C NMR: The ¹³C NMR spectrum provides complementary information. Aromatic carbons directly bonded to the electron-withdrawing sulfonic acid groups are significantly shifted downfield. The carbons of the methylene bridges and the methyl groups (if present in the specific isomer) would appear at characteristic upfield positions.

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for Aromatic Sulfonated Compounds

Nucleus Functional Group Typical Chemical Shift (δ, ppm)
¹H Aromatic (Ar-H) 7.0 - 8.5
¹H Methylene (Ar-CH₂-Ar) 4.0 - 5.0
¹³C Aromatic (Ar-C-SO₃H) 140 - 150
¹³C Aromatic (Ar-C-H) 120 - 135

Infrared (IR) Spectroscopy

FTIR spectroscopy is primarily used to identify the functional groups present in a molecule. For this compound, the IR spectrum is dominated by absorptions characteristic of the sulfonic acid group and the substituted benzene (B151609) ring.

Key vibrational bands for sulfonic acids include:

S=O Asymmetric & Symmetric Stretching: Strong absorption bands are typically observed around 1350 cm⁻¹ and 1170 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group. researchgate.net

S-O Stretching: A distinct band in the 1000-1100 cm⁻¹ region is indicative of the S-O single bond stretch.

O-H Stretching: A very broad and strong absorption in the region of 2500-3500 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in the sulfonic acid.

Aromatic C-H Stretching: These appear as sharp peaks just above 3000 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic rings.

Interactive Table: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Mode Intensity
~3000 O-H stretch (sulfonic acid) Strong, Broad
>3000 Aromatic C-H stretch Medium, Sharp
1450-1600 Aromatic C=C stretch Medium to Weak
~1350 S=O asymmetric stretch Strong
~1170 S=O symmetric stretch Strong

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for analyzing aromatic compounds. mdpi.com The benzene rings in this compound contain π-electrons that can be excited by UV radiation, leading to characteristic absorption bands. The presence of auxochromic groups like the sulfonic acid and alkyl groups can cause shifts in the absorption maxima (λ_max). Typically, substituted aromatic compounds exhibit strong absorptions in the 200-300 nm range. researchgate.net This technique is often employed to determine the concentration of the compound in solution, following the Beer-Lambert law. nih.gov

Interactive Table: Typical UV-Vis Absorption Data for Aromatic Sulfonic Acids

Transition Typical λ_max (nm) Molar Absorptivity (ε)

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectra can provide valuable information about the carbon skeleton of the aromatic rings and the symmetric vibrations of the sulfonate group. nih.gov The symmetric S=O stretching vibration, which is also seen in the IR spectrum, often gives a strong signal in the Raman spectrum. Furthermore, the "ring breathing" modes of the substituted benzene rings give rise to characteristic sharp bands that are sensitive to the substitution pattern. mdpi.com

Interactive Table: Key Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibration Mode
3050 - 3100 Aromatic C-H stretch
1580 - 1620 Aromatic ring stretch
~1170 S=O symmetric stretch

Advanced Analytical Techniques in Xylylenedisulfonic Acid Research

Microscopic and Surface Characterization Techniques for Functionalized Materials

When xylylenedisulfonic acid is used to functionalize the surface of a material, for instance, to enhance its hydrophilicity or to introduce ion-exchange capabilities, a suite of microscopic and surface-sensitive techniques is employed to characterize the resulting morphology and surface chemistry. These methods are essential for confirming the success of the functionalization and understanding how it impacts the material's properties at the micro- and nanoscale.

Electron Microscopy

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface topography of the functionalized material. It provides high-resolution images of the surface, revealing information about its texture, roughness, and the distribution of any coatings or particles. By comparing SEM images of the material before and after functionalization with this compound, changes in the surface morphology can be directly observed.

Transmission Electron Microscopy (TEM): TEM is used to study the internal structure of materials. For materials functionalized with this compound, TEM can be used to visualize the thickness and uniformity of the functional layer, especially in cross-sectional samples. It is particularly useful for analyzing composite materials or nanoparticles where the acid is distributed throughout the bulk or forms a core-shell structure.

Energy-Dispersive X-ray Spectroscopy (EDX/EDS): Often coupled with SEM or TEM, EDX is an elemental analysis technique. By detecting the characteristic X-rays emitted from the sample when bombarded with an electron beam, EDX can map the elemental distribution on the surface. For a material functionalized with this compound, EDX mapping would be used to confirm the presence and uniform distribution of sulfur across the surface, providing direct evidence of successful functionalization.

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a surface with nanoscale resolution. Unlike electron microscopy, AFM can be operated in various environments, including ambient air or liquid. It is used to:

Quantify surface roughness at the nanoscale.

Measure the thickness of the this compound functional layer.

Probe local mechanical properties like adhesion and stiffness, which may be altered by the functionalization.

These microscopic techniques provide complementary information that is vital for developing and optimizing materials functionalized with this compound. Visualizing the surface at the micro- and nanoscale allows researchers to correlate the functionalization process with the material's ultimate performance.

Interactive Table: Application of Microscopic Techniques for Functionalized Materials

Technique Information Obtained Relevance to this compound Functionalization
SEM Surface topography, morphology Visualizing changes in surface texture after functionalization.
TEM Internal structure, layer thickness Determining the uniformity and thickness of the functional coating.
EDX/EDS Elemental composition and distribution Confirming the presence and mapping the distribution of sulfur on the surface.

Future Research Directions and Emerging Paradigms

Development of Next-Generation Sustainable Synthetic Pathways for Xylylenedisulfonic Acid

Traditional sulfonation of aromatic compounds, including xylene, often relies on harsh reagents like fuming sulfuric acid (oleum) or chlorosulfonic acid. google.comwikipedia.org These processes are effective but generate significant acidic waste streams and pose handling risks, making them environmentally problematic. chemithon.com The future of this compound synthesis lies in the adoption of greener, more sustainable methodologies that minimize waste, reduce energy consumption, and utilize safer reagents.

Emerging research in "green sulfonation" offers a roadmap for these next-generation pathways. Key areas of investigation include:

Solid Acid Catalysts: Utilizing silica-supported catalysts, such as those functionalized with perchloric acid (SiO2/HClO4), can facilitate sulfonation under solvent-free conditions, offering easier separation and reusability. scispace.com

Novel Sulfonating Agents: Replacing conventional reagents with eco-friendly sulfur dioxide surrogates is a promising strategy. rsc.org Compounds like thiourea (B124793) dioxide and sodium metabisulfite (B1197395) are being explored as mild and easy-to-handle sources for the sulfonyl group. rsc.orgresearchgate.net These reactions can often proceed under milder conditions, sometimes using air as a green oxidant. rsc.orgresearchgate.net

Solvent-Free and Alternative Solvent Systems: Conducting sulfonations in solvent-free "melting" conditions or within environmentally benign solvents like ionic liquids can drastically reduce the generation of volatile organic compound (VOC) waste. google.comrsc.org Ionic liquids, in particular, can serve as both the solvent and catalyst, offering high yields and eliminating by-products. google.com

Process Intensification: The use of microreactors for sulfonation presents an opportunity for a safer, more efficient process. The high surface-area-to-volume ratio in microreactors allows for excellent control over the highly exothermic sulfonation reaction, improving safety and product consistency. researchgate.net

Table 1: Comparison of Traditional and Emerging Synthetic Pathways for Aromatic Sulfonation
ParameterTraditional Methods (e.g., Oleum, H₂SO₄)Emerging Sustainable Methods
Reagents Concentrated sulfuric acid, fuming sulfuric acid (oleum), chlorosulfonic acid. wikipedia.orgThiourea dioxide, sodium metabisulfite, solid acid catalysts, SO₃-base complexes. scispace.comrsc.orgresearchgate.netresearchgate.net
Solvents Often requires excess acid as solvent or chlorinated solvents. google.comresearchgate.netSolvent-free conditions, ionic liquids, or green solvents. google.comrsc.org
By-products & Waste Large volumes of acidic aqueous waste, potential for chlorinated by-products. chemithon.comresearchgate.netMinimal waste, recyclable catalysts, and solvents; water may be the only by-product. rsc.orgresearchgate.net
Reaction Conditions High temperatures, highly corrosive and exothermic reactions. researchgate.netmdpi.comMilder temperatures, enhanced safety via process control (e.g., microreactors). researchgate.net
Environmental Impact High, due to corrosive waste and hazardous reagents. chemithon.comresearchgate.netSignificantly lower, aligning with green chemistry principles. hori-chem.com

Exploration of this compound in Novel Catalytic Domains (e.g., Biocatalysis, Photocatalysis)

The unique electronic and structural properties of this compound make it a compelling candidate for use in advanced catalytic systems.

Biocatalysis: While the direct enzymatic synthesis of sulfonated aromatics is challenging, future research could focus on using enzymes for the selective modification of this compound or its precursors. Biocatalytic processes, leveraging enzymes like cytochrome P450 monooxygenases or peroxidases, are known for their ability to perform selective hydroxylations on aromatic compounds under mild conditions. nih.gov Research could explore the potential of engineered enzymes to act on the xylyl backbone, introducing other functional groups to create novel derivatives with high specificity.

Photocatalysis: Sulfonated aromatic compounds are gaining attention in the field of photocatalysis. bohrium.comcncb.ac.cn The sulfonic acid groups can be immobilized onto semiconductor supports like titanium dioxide (TiO₂) to create efficient solid acid catalysts. mdpi.com These materials can combine the strong acidity of the sulfonic groups with the photocatalytic activity of the support. Future work could involve synthesizing this compound-based polymers or grafting the molecule onto surfaces to create bifunctional catalysts for converting biomass or degrading organic pollutants. mdpi.comunito.it The aromatic rings of the xylylene group can participate in light-harvesting processes, while the sulfonic acid moieties can act as active sites for acid-catalyzed reactions.

Integration of this compound into Responsive and Adaptive Material Systems

"Smart" materials that respond to external stimuli are at the forefront of materials science. The sulfonic acid group (-SO₃H) is a strongly acidic, hydrophilic functional group, making it an ideal component for creating pH-responsive materials. wikipedia.org

Polymers containing sulfonic acid groups are known as anionic polymers or polyacids. wikipedia.org In aqueous environments, the deprotonation of the -SO₃H groups to -SO₃⁻ leads to electrostatic repulsion between the polymer chains. This repulsion causes the material, such as a hydrogel, to swell. mdpi.com This swelling behavior is highly dependent on the pH and ionic strength of the surrounding medium. researchgate.netnih.gov

Future research on this compound in this domain could focus on:

pH-Responsive Hydrogels: Using this compound as a monomer or a cross-linking agent in the synthesis of hydrogels. mdpi.com These hydrogels would exhibit significant swelling changes in response to pH shifts, making them suitable for applications in controlled drug delivery, sensors, or "smart" valves. nih.govnih.gov Unlike carboxylate-based polymers, sulfonate-based systems remain ionized over a much wider pH range, offering more robust and predictable responses. nih.gov

Proton Exchange Membranes: Sulfonated aromatic polymers are the cornerstone of proton exchange membranes (PEMs) used in fuel cells. The sulfonic acid groups provide the necessary proton conductivity. mdpi.com this compound could be explored as a component in novel PEM architectures, potentially offering enhanced thermal and chemical stability due to its rigid aromatic structure.

Computational Design and In Silico Screening for Advanced this compound Applications

Computational chemistry provides powerful tools to accelerate the discovery and optimization of new molecules and materials, reducing the need for extensive trial-and-error experimentation. chemsoc.org.cn In silico methods are particularly well-suited for exploring the future potential of this compound.

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of novel, sustainable sulfonation reactions. chemsoc.org.cnnih.gov By modeling reaction pathways and transition states, researchers can identify the most energy-efficient conditions and catalyst designs for synthesizing this compound. researchgate.netrsc.org Such studies have already challenged classical textbook mechanisms for aromatic sulfonation, revealing more complex trimolecular pathways. chemsoc.org.cnnih.gov

Material Property Prediction: All-atom molecular dynamics (MD) simulations can predict the structure-property relationships of materials incorporating this compound. researchgate.net For example, MD can model the micro-phase separation in sulfonated polymers for PEMs, revealing how the arrangement of sulfonic groups and water molecules creates channels for proton transport. mdpi.com This predictive capability allows for the rational design of materials with optimized performance.

Screening for Biological Activity: Molecular docking and MD simulations are established tools in drug discovery. nih.gov These techniques could be used to screen libraries of virtual this compound derivatives against biological targets, such as enzymes or receptors. This would enable the identification of potential new therapeutic agents based on this scaffold. tandfonline.com

Table 2: Potential Applications of Computational Tools in this compound Research
Computational MethodApplication AreaResearch Objective
Density Functional Theory (DFT) Sustainable SynthesisElucidate reaction mechanisms, calculate activation barriers, and predict regioselectivity of novel sulfonation pathways. chemsoc.org.cnresearchgate.net
Molecular Dynamics (MD) Responsive MaterialsSimulate the swelling behavior of hydrogels, model the structure of proton exchange membranes, and understand polymer-solvent interactions. mdpi.comresearchgate.net
Molecular Docking PharmaceuticalsScreen virtual libraries of this compound derivatives for binding affinity to protein targets. nih.govtandfonline.com
Quantum Mechanics/Molecular Mechanics (QM/MM) BiocatalysisModel enzyme-substrate interactions to guide the design of biocatalysts for modifying this compound.

Environmental Implications of this compound Production and Utilization: Research Perspectives

A critical component of developing new chemical processes is understanding their full environmental footprint. Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product or process from "cradle to grave," including raw material extraction, manufacturing, use, and disposal. lut.firsc.org

Future research must integrate LCA to guide the development of this compound technologies. Key perspectives include:

Comparative LCA of Synthetic Routes: A direct comparison of the environmental impacts of traditional sulfonation versus emerging green pathways is essential. LCAs have been performed for the production of other bulk chemicals like sulfuric acid and surfactants, providing a framework for such an analysis. lut.fiadelaide.edu.au These studies typically quantify impacts such as global warming potential, water depletion, and human toxicity. lut.fi

Toxicity and Biodegradability: While some simple sulfonated aromatics are biodegradable, polycyclic aromatic sulfonates can be recalcitrant pollutants. unito.it Research is needed to assess the ecotoxicity and persistence of this compound and its derivatives in aquatic environments. mdpi.com Industrial solvents like sulfolane (B150427) highlight the potential for sulfur-containing compounds to become persistent groundwater contaminants. uoguelph.ca

Circular Economy Integration: Research should explore pathways to a circular economy for this compound-based materials. This includes designing polymers for recyclability and investigating the potential to synthesize the initial xylene feedstock from renewable biomass sources rather than petroleum. The ultimate goal is to align the entire life cycle of the compound with principles of sustainability. researchgate.net Anthropogenic sources, primarily fossil fuel combustion and industrial processes, are major contributors to sulfur emissions, which can lead to soil acidification and other environmental damage. researchgate.netopenbiotechnologyjournal.com Therefore, adopting sustainable production methods is paramount.

Q & A

Basic: What are the standard methods for synthesizing Xylylenedisulfonic acid, and how should experimental protocols be optimized for reproducibility?

Answer:
Synthesis typically involves sulfonation of xylene derivatives using concentrated sulfuric acid or oleum under controlled temperature (e.g., 80–120°C). Key steps include:

  • Reagent stoichiometry : Maintain a molar ratio of xylene to sulfonating agent (1:2–1:3) to ensure complete disulfonation .
  • Reaction monitoring : Use TLC or HPLC to track intermediate formation and confirm product purity .
  • Purification : Crystallization or ion-exchange chromatography to isolate the disulfonic acid form .

For reproducibility, document reaction parameters (e.g., stirring rate, temperature gradients) in the Experimental section, and provide raw data in Supporting Information .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Answer:
Contradictions often arise from variations in:

  • Solvent purity : Trace water in polar aprotic solvents (e.g., DMSO) alters solubility. Validate solvent purity via Karl Fischer titration .
  • Temperature control : Solubility in ethanol varies by ~15% between 20°C and 30°C. Use thermostatted equipment .
  • Crystalline vs. amorphous forms : Characterize solid-state properties via XRD or DSC to identify polymorphic influences .

Methodological recommendation : Perform systematic solubility studies using standardized protocols (e.g., OECD Guideline 105) and report confidence intervals for replicate measurements .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Answer:

  • ¹H/¹³C NMR : Confirm disulfonation by observing downfield shifts (~7.5–8.5 ppm for aromatic protons) and loss of xylene symmetry .
  • FT-IR : Identify sulfonic acid groups via S=O stretches (1180–1250 cm⁻¹) and O-H stretches (2500–3300 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Detect [M-H]⁻ ions for molecular weight validation .

Data presentation : Include processed spectra in the main text with raw data in supplements. Annotate key peaks and reference calibration standards .

Advanced: How can researchers design experiments to investigate the catalytic role of this compound in esterification reactions under varying pH conditions?

Answer:

  • Hypothesis testing : Compare reaction rates (e.g., via GC-MS) at pH 2–6 to assess acid dissociation effects on catalytic activity .
  • Control variables : Fix substrate concentration, temperature (e.g., 60°C), and stirring rate while modulating pH with buffer solutions .
  • Mechanistic analysis : Use Arrhenius plots to distinguish between Brønsted acid catalysis and substrate protonation pathways .

Data contradiction mitigation : Replicate experiments across ≥3 independent trials and perform ANOVA to quantify variance .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Use acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of sulfonic acid vapors .
  • Spill management : Neutralize spills with sodium bicarbonate and dispose of waste per EPA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.